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For Researchers, Scientists, and Drug Development Professionals

Introduction
RG7167, also known as bitopertin, is a first-in-class, selective inhibitor of Glycine Transporter 1

(GlyT1). Initially investigated for the treatment of negative symptoms associated with

schizophrenia, its development has pivoted to focus on rare hematologic diseases, specifically

erythropoietic protoporphyria (EPP). This guide provides a comprehensive overview of the

pharmacokinetics (PK) and pharmacodynamics (PD) of bitopertin, summarizing key data from

preclinical and clinical studies.

Mechanism of Action
Bitopertin's mechanism of action is centered on its ability to block the reuptake of glycine,

thereby increasing extracellular glycine concentrations. This has distinct therapeutic

implications in different biological contexts:

Central Nervous System (CNS): In the CNS, glycine acts as a co-agonist at the N-methyl-D-

aspartate (NMDA) receptor. By inhibiting GlyT1, bitopertin was hypothesized to enhance

NMDA receptor function, which is thought to be hypoactive in schizophrenia, particularly in

relation to negative symptoms.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1193687?utm_src=pdf-interest
https://www.benchchem.com/product/b1193687?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Erythropoiesis: Glycine is a fundamental building block for heme synthesis in developing red

blood cells. By inhibiting GlyT1 on erythroid precursor cells, bitopertin limits the uptake of

glycine, thereby reducing the rate of heme biosynthesis. This is the therapeutic rationale for

its use in erythropoietic protoporphyria, a condition characterized by the accumulation of the

toxic heme precursor, protoporphyrin IX (PPIX).

Pharmacokinetics
The pharmacokinetic profile of bitopertin has been characterized in preclinical species and in

humans through Phase 1, 2, and 3 clinical trials.

Preclinical Pharmacokinetics
Studies in Sprague-Dawley rats following subcutaneous administration demonstrated that

bitopertin is slowly absorbed and eliminated, with a long terminal half-life. The exposure (AUC)

was found to be dose-dependent and linear.

Parameter 0.03 mg/kg 0.1 mg/kg 0.3 mg/kg 1 mg/kg 3 mg/kg

AUC₀₋∞

(ng/mL*h)
439.6 1,465.5 4,396.5 14,655.2 34,018.9

Cₘₐₓ (ng/mL) 10.2 34.1 102.3 341.0 795.7

Tₘₐₓ (h) 3.7 6.0 8.0 12.0 24.0

t₁/₂ (h) 35.06 45.84 60.23 85.67 110.32

CL (L/h/kg) 0.07 0.07 0.07 0.07 0.09

Data from a study in female Sprague-Dawley rats following subcutaneous administration.

Human Pharmacokinetics
Detailed human pharmacokinetic parameters from a dedicated Phase 1 study are not publicly

available in a consolidated table. However, physiologically based pharmacokinetic (PBPK)

modeling has been used to predict and understand the clinical pharmacokinetics of bitopertin.

Key findings from PBPK modeling and clinical studies include:
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Dose Proportionality: A slightly less than dose-proportional increase in both AUC and Cₘₐₓ

was observed. PBPK modeling suggests that for doses exceeding 50 mg, solubility may limit

the fraction of the dose absorbed.

GlyT1 Occupancy: A positron emission tomography (PET) study in healthy male volunteers

established a clear relationship between bitopertin plasma concentration and GlyT1

occupancy in the brain.

Parameter Value

EC₅₀ for GlyT1 Occupancy ~130-200 ng/mL

Eₘₐₓ for GlyT1 Occupancy ~92%

Data from a PET study in healthy male volunteers.

Pharmacodynamics
The pharmacodynamic effects of bitopertin have been evaluated in the context of its two

primary therapeutic indications.

Schizophrenia
In a Phase 2 proof-of-concept study involving patients with predominant negative symptoms of

schizophrenia, bitopertin demonstrated a statistically significant reduction in negative

symptoms at specific doses when added to standard antipsychotic therapy.

Treatment Group
Mean Reduction in PANSS
Negative Factor Score

p-value vs. Placebo

Placebo -19% -

Bitopertin 10 mg/day -25% 0.049

Bitopertin 30 mg/day -25% 0.03

Bitopertin 60 mg/day No significant difference -
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PANSS: Positive and Negative Syndrome Scale. Data from a Phase 2 study in patients with

schizophrenia.

The study also noted that low to medium levels of GlyT1 occupancy appeared to yield optimal

efficacy.

Erythropoietic Protoporphyria (EPP)
The primary pharmacodynamic endpoint for bitopertin in EPP is the reduction of whole-blood

protoporphyrin IX (PPIX). Data from the Phase 2 BEACON and AURORA trials have shown

dose-dependent and statistically significant reductions in PPIX levels.

BEACON Trial (Open-Label)

Treatment Group Mean Reduction in PPIX from Baseline

Bitopertin 20 mg 34.3%

Bitopertin 60 mg 61.1%

AURORA Trial (Placebo-Controlled)

Treatment Group
LS Mean Difference in
PPIX Reduction vs.
Placebo

p-value vs. Placebo

Bitopertin 20 mg -29.7% 0.004

Bitopertin 60 mg -48.7% <0.001

These reductions in PPIX were associated with clinically meaningful improvements in sunlight

tolerance and a reduction in the incidence of phototoxic reactions. For instance, in the

AURORA trial, the 60 mg dose led to a 75% reduction in the rate of phototoxic reactions

compared to placebo (p=0.01).

Experimental Protocols
GlyT1 Occupancy PET Study in Healthy Volunteers
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Study Design: A study in 18 healthy male volunteers who received up to 175 mg of bitopertin

once daily for 10-12 days.

Methodology: Three PET scans were performed using the radioligand [¹¹C]RO5013853 at

baseline, on the last day of treatment, and 2 days after discontinuation. The relationship

between bitopertin plasma concentration and GlyT1 occupancy was modeled.

Phase 2 Proof-of-Concept Study in Schizophrenia
(NCT00616798)

Study Design: A randomized, double-blind, placebo-controlled trial involving 323 patients

with schizophrenia and predominant negative symptoms.

Methodology: Patients received bitopertin (10, 30, or 60 mg/day) or placebo as an add-on to

standard antipsychotic therapy for 8 weeks. The primary endpoint was the change from

baseline in the Positive and Negative Syndrome Scale (PANSS) negative factor score.

Phase 2 AURORA Study in EPP (NCT05308472)
Study Design: A randomized, double-blind, placebo-controlled trial that enrolled 75 adult

participants with a confirmed diagnosis of EPP.

Methodology: Participants were randomized (1:1:1) to receive oral, once-daily administration

of 20 mg or 60 mg of bitopertin, or placebo for 17 weeks. The primary endpoint was the

percent change in whole-blood metal-free PPIX.
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Available at: [https://www.benchchem.com/product/b1193687#pharmacokinetics-and-
pharmacodynamics-of-rg7167]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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